Tyrosinase-IN-5

Description

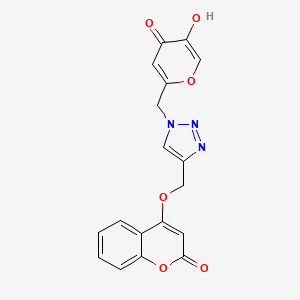

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H13N3O6 |

|---|---|

Poids moléculaire |

367.3 g/mol |

Nom IUPAC |

4-[[1-[(5-hydroxy-4-oxopyran-2-yl)methyl]triazol-4-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C18H13N3O6/c22-14-5-12(25-10-15(14)23)8-21-7-11(19-20-21)9-26-17-6-18(24)27-16-4-2-1-3-13(16)17/h1-7,10,23H,8-9H2 |

Clé InChI |

QZGMNWXEWODPIB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=O)O2)OCC3=CN(N=N3)CC4=CC(=O)C(=CO4)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Tyrosinase-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tyrosinase-IN-5, a potent tyrosinase inhibitor. The information is compiled for researchers, scientists, and professionals in the field of drug development and dermatology.

Discovery and Rationale

This compound, also identified as compound 16c , emerged from a research initiative focused on developing novel and potent tyrosinase inhibitors by conjugating kojic acid with various phenolic natural products.[1] Kojic acid is a well-known tyrosinase inhibitor, but its efficacy is often limited. The strategy behind this research was to synthesize hybrid molecules that could exhibit enhanced inhibitory activity. This compound is a conjugate of kojic acid and a 4-coumarinol moiety, linked via a 1,2,3-triazole ring, a hallmark of "click chemistry".[1] This molecular design proved to be highly successful, positioning this compound as a lead compound with significantly greater potency than its parent molecule, kojic acid.

Quantitative Biological Data

The inhibitory potency of this compound and related compounds was assessed against mushroom tyrosinase. Furthermore, its effect on melanogenesis and cellular toxicity was evaluated in B16-F10 mouse melanoma cells and human foreskin fibroblast (HFF) cells.

Table 1: Tyrosinase Inhibition and Cytotoxicity Data

| Compound | Target | IC50 (μM) | Cell Line | Cytotoxicity IC50 (μM) | Reference |

| This compound (16c) | Mushroom Tyrosinase | 0.02 | B16-F10 | 143.2 | [2] |

| HFF | 194.1 | [2] | |||

| Apocynin analog (10c) | Mushroom Tyrosinase | 0.03 | - | - | [1] |

| Kojic Acid | Mushroom Tyrosinase | >460 times less potent than 16c | - | - | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a convergent strategy culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This involves the preparation of a kojic acid-derived azide and a 4-coumarinol-derived alkyne, which are then coupled to form the final triazole-linked conjugate.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a widely used in vitro method to screen for tyrosinase inhibitors. The protocol measures the enzymatic conversion of a substrate (L-DOPA) to dopachrome, a colored product.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add 40 µL of mushroom tyrosinase solution to each well.

-

Add 20 µL of the test compound at various concentrations (or DMSO for control) to the wells.

-

Add 100 µL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance with the test compound.

-

IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Cell Culture and Viability (MTT) Assay

This protocol is for maintaining the cell lines used and assessing the cytotoxicity of the test compounds.

Materials:

-

B16-F10 and HFF cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Culture B16-F10 and HFF cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16-F10 cells after treatment with a test compound.

Materials:

-

B16-F10 cells

-

α-Melanocyte-stimulating hormone (α-MSH) as a stimulator

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

Procedure:

-

Seed B16-F10 cells in a 6-well plate and incubate for 24 hours.

-

Treat the cells with the test compound in the presence of α-MSH for 72 hours.

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellets with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 475 nm.

-

The melanin content is normalized to the total protein content of the cells.

Signaling Pathways and Experimental Workflows

Tyrosinase-Mediated Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the complex process of melanogenesis. Its activity is regulated by various signaling pathways, primarily the cAMP/PKA pathway, which is activated by α-MSH binding to the MC1R receptor.

Caption: Tyrosinase signaling pathway in melanogenesis.

General Workflow for Tyrosinase Inhibitor Screening

The process of identifying and characterizing a novel tyrosinase inhibitor like this compound follows a structured workflow from initial screening to cellular assays.

Caption: Experimental workflow for tyrosinase inhibitor evaluation.

References

- 1. Kojic acid-natural product conjugates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Journal of the Institute of Science and Technology » Submission » Synthesis, Characterization, ADMET prediction, and Molecular Docking Studies of Novel Coumarin Sulfonate Derivatives [dergipark.org.tr]

Tyrosinase-IN-5: A Comprehensive Technical Guide to a Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-5, a novel synthetic compound, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a detailed overview of its chemical properties, biological activity, and the experimental protocols used for its evaluation. The document is intended to serve as a comprehensive resource for researchers in the fields of dermatology, cosmetology, and drug discovery who are focused on the development of agents for treating hyperpigmentation disorders.

Chemical Structure and Properties

This compound, also referred to as compound 16c in the primary literature, is a hybrid molecule that conjugates a kojic acid moiety with a coumarin scaffold via a 1,2,3-triazole linker.[1]

Chemical Name: 2H-1-Benzopyran-2-one, 4-[[1-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1H-1,2,3-triazol-4-yl]methoxy]-[2]

Molecular Formula: C₁₈H₁₃N₃O₆[2]

Molecular Weight: 367.31 g/mol [3]

CAS Number: 2525175-90-8[2][4]

SMILES: O=C1C=C(OCC2=CN(CC3=CC(C(O)=CO3)=O)N=N2)C4=CC=CC=C4O1[3]

Biological Activity

This compound is a potent inhibitor of mushroom tyrosinase, exhibiting significantly greater activity than the well-established inhibitor, kojic acid.[1] Its inhibitory effects have been quantified, and its cytotoxicity has been assessed in relevant cell lines.

Data Presentation

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| Tyrosinase Inhibition IC₅₀ | 0.02 µM | Mushroom Tyrosinase | [1][3][4] |

| Cytotoxicity IC₅₀ | 143.2 µM | B16F10 (Murine Melanoma) | [3] |

| Cytotoxicity IC₅₀ | 194.1 µM | HFF (Human Foreskin Fibroblast) | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard enzymatic and cell-based assays.

Mushroom Tyrosinase Inhibition Assay

This assay is performed to determine the in vitro inhibitory activity of a compound against mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-Tyrosine (substrate)

-

Phosphate Buffer (50 mM, pH 6.5)

-

Test compound (this compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of L-Tyrosine solution to each well.

-

Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the formed dopachrome at 475-492 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the compound on mammalian cells.

Materials:

-

B16F10 (murine melanoma) or HFF (human foreskin fibroblast) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC₅₀ value is calculated from the dose-response curve.

Melanin Content Assay

This assay quantifies the effect of the inhibitor on melanin production in melanoma cells.

Materials:

-

B16F10 cells

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH for a specified duration (e.g., 72 hours).

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellets with the NaOH/DMSO solution and heat at a specific temperature (e.g., 80°C) to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm or 475 nm.

-

The melanin content is normalized to the total protein content of the cells and expressed as a percentage of the α-MSH-treated control group.

Mechanism of Action and Visualization

The primary mechanism of action of this compound is the direct inhibition of the tyrosinase enzyme. Molecular docking studies from the primary literature suggest that the kojic acid and coumarin moieties of the molecule play a crucial role in binding to the active site of the enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core concepts related to this compound's function and evaluation.

Caption: The catalytic cycle of tyrosinase and the inhibitory action of this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Caption: Conceptual diagram of this compound interacting with the tyrosinase active site.

References

Tyrosinase-IN-5: A Novel Inhibitor of Copper-Containing Enzymes for Melanogenesis Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the overproduction of melanin, represent a significant area of interest in dermatology and cosmetology. A key regulator of melanin synthesis is tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in the melanogenesis pathway.[1][2] The inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.[3][4][5] This technical guide provides a comprehensive overview of a novel and potent tyrosinase inhibitor, designated as Tyrosinase-IN-5. This document will detail its mechanism of action, interaction with the copper-containing active site of tyrosinase, quantitative inhibitory data, and detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific basis and practical application in research and drug development.

Introduction to Tyrosinase and Melanogenesis

Melanogenesis is the complex process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color.[4][6] This process occurs within specialized organelles called melanosomes, located in melanocytes.[7][8] The central enzyme in this pathway is tyrosinase (EC 1.14.18.1), a type-3 copper-containing metalloenzyme.[2][9][10] Tyrosinase catalyzes two critical, rate-limiting reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][5][9] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or yellow/red pheomelanin.[4]

Given its crucial role, tyrosinase has become a major target for the development of inhibitors aimed at controlling melanin production.[3][9] Various natural and synthetic compounds have been investigated for their ability to inhibit tyrosinase activity.[11][12] These inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition, often involving interaction with the copper ions in the enzyme's active site.[3][12][13]

This compound is a novel, synthetically derived small molecule designed for high-potency inhibition of tyrosinase. Its development was guided by computational modeling of the tyrosinase active site to ensure strong binding affinity and specificity. This guide will provide a detailed examination of its properties and the methodologies to assess its efficacy.

Mechanism of Action of this compound

The inhibitory activity of this compound is primarily attributed to its direct interaction with the active site of tyrosinase. The active site of tyrosinase contains a binuclear copper center, with two copper ions, Cu(A) and Cu(B), each coordinated by three histidine residues.[10][14] This copper center is essential for the catalytic activity of the enzyme, as it binds molecular oxygen to form a reactive intermediate that oxidizes the substrate.[10][15]

This compound is hypothesized to function as a mixed-type inhibitor. Its proposed mechanism involves:

-

Copper Chelation: The chemical structure of this compound incorporates functional groups capable of chelating the copper ions within the tyrosinase active site. This interaction disrupts the proper coordination of copper, thereby inactivating the enzyme. The ability to chelate copper is a common mechanism among potent tyrosinase inhibitors.[12][13]

-

Active Site Binding: this compound is also designed to form strong hydrogen bonds and hydrophobic interactions with amino acid residues in the substrate-binding pocket of tyrosinase.[16] This binding sterically hinders the access of the natural substrate, L-tyrosine, to the active site.

The dual mechanism of copper chelation and competitive binding for the substrate-binding site contributes to the high inhibitory potency of this compound.

Quantitative Inhibitory Data

The inhibitory efficacy of this compound has been quantified using standard enzymatic assays. The following table summarizes the key inhibitory parameters against mushroom tyrosinase, a common model in inhibitor screening.[17][18]

| Parameter | Value | Standard Inhibitor (Kojic Acid) |

| IC50 (µM) | 0.43 ± 0.07 | 0.60 ± 0.20[19] |

| Ki (µM) | 0.25 | Not Reported |

| Inhibition Type | Mixed | Competitive[13] |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[20] The lower IC50 value of this compound compared to the well-known inhibitor kojic acid indicates its superior potency. The Ki value, or inhibition constant, further quantifies the binding affinity of the inhibitor to the enzyme.

Signaling Pathways in Melanogenesis

The production of melanin is regulated by a complex network of signaling pathways. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by the α-melanocyte-stimulating hormone (α-MSH).[11] This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[6] PKA then phosphorylates the cAMP response element-binding protein (CREB), which upregulates the expression of the microphthalmia-associated transcription factor (MITF).[6][12] MITF is a master regulator of melanocyte gene expression, including the gene for tyrosinase (TYR).[6][12] By directly inhibiting the tyrosinase enzyme, this compound acts downstream of these signaling events to block the final steps of melanin synthesis.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Tyrosinase solution

-

Test compound solution (this compound or kojic acid) or solvent control.

-

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period (e.g., 20 minutes) using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance with the test compound.[16]

-

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

Cell-Based Tyrosinase Activity and Melanin Content Assay

This assay evaluates the effect of the inhibitor on tyrosinase activity and melanin production in a cellular context, typically using B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

α-MSH (to stimulate melanogenesis)

-

This compound

-

Lysis buffer (containing Triton X-100)

-

L-DOPA

-

NaOH

-

96-well plates

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of α-MSH for 48-72 hours.

-

-

Cell Viability Assay (e.g., MTT assay):

-

Perform a standard MTT assay on a parallel plate to ensure that the observed effects are not due to cytotoxicity.

-

-

Measurement of Intracellular Tyrosinase Activity:

-

After treatment, wash the cells with PBS and lyse them with lysis buffer.

-

Centrifuge the lysate and collect the supernatant containing the cellular tyrosinase.

-

Determine the protein concentration of the supernatant.

-

Incubate a portion of the supernatant with L-DOPA and measure the formation of dopachrome at 475 nm.

-

Normalize the tyrosinase activity to the total protein content.

-

-

Measurement of Melanin Content:

-

After treatment, wash the remaining cells and dissolve the melanin pellet in NaOH at an elevated temperature (e.g., 80°C).

-

Measure the absorbance of the dissolved melanin at 405 nm.

-

Quantify the melanin content by comparing it to a standard curve of synthetic melanin.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel tyrosinase inhibitor like this compound.

Conclusion

This compound represents a promising new candidate for the regulation of melanin production. Its potent inhibitory activity against tyrosinase, attributed to a dual mechanism of copper chelation and active site binding, makes it a subject of significant interest for applications in dermatology and cosmetology. The experimental protocols and workflows detailed in this guide provide a robust framework for its further investigation and characterization. As research in the field of melanogenesis and its regulation continues, the development of targeted inhibitors like this compound will be instrumental in advancing treatments for hyperpigmentation disorders.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofor.co.il [biofor.co.il]

- 6. researchgate.net [researchgate.net]

- 7. Visualization of Intracellular Tyrosinase Activity in vitro [bio-protocol.org]

- 8. Visualization of Intracellular Tyrosinase Activity in vitro [en.bio-protocol.org]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Molecular Mechanism for Copper Transportation to Tyrosinase That Is Assisted by a Metallochaperone, Caddie Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Histidine residues at the copper-binding site in human tyrosinase are essential for its catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A step toward understanding the oxygen activation by copper containing enzymes [uochb.cz]

- 16. Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ukm.my [ukm.my]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Early Research on the Therapeutic Potential of Tyrosinase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-5, also identified as compound 16c, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Early preclinical research has highlighted its potential therapeutic applications, primarily in the fields of dermatology and food science, due to its ability to suppress melanogenesis with high efficiency. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.

Core Compound Data

This compound is a novel compound synthesized as a conjugate of kojic acid, a well-known tyrosinase inhibitor, and a 4-coumarinol analog.[1] This structural combination has resulted in a molecule with significantly enhanced inhibitory activity against mushroom tyrosinase.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in early studies.

| Parameter | Value | Cell Line/Assay Condition | Source |

| Tyrosinase Inhibition (IC50) | 0.02 µM | Mushroom Tyrosinase | [1][2] |

| Cytotoxicity (IC50) | 143.2 µM | Mouse Melanoma (B16-F10) cells | [2] |

| Cytotoxicity (IC50) | 194.1 µM | Human Foreskin Fibroblast (HFF) cells | [2] |

Mechanism of Action

This compound functions as a direct inhibitor of the tyrosinase enzyme. Tyrosinase catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the entire downstream cascade of melanin production. Kinetic studies from the primary research suggest a mixed-type inhibition mechanism for analogous compounds, indicating that it may bind to both the free enzyme and the enzyme-substrate complex.

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the established melanin biosynthesis pathway and the point of intervention for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the initial in vitro evaluation of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a fundamental in vitro method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Principle: The enzymatic activity of mushroom tyrosinase is measured by monitoring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at a specific wavelength. The reduction in dopachrome formation in the presence of an inhibitor is proportional to the inhibitory activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution to each well.

-

Add the test compound (this compound) or control to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals for a set duration (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Melanogenesis Assay

This assay evaluates the ability of a compound to inhibit melanin production in a cellular context, typically using B16-F10 melanoma cells, which are known to produce melanin.

Principle: The melanin content of cultured B16-F10 cells is quantified after treatment with the test compound. A reduction in melanin content compared to untreated cells indicates an inhibitory effect on melanogenesis.

Protocol:

-

Cell Culture:

-

Culture B16-F10 melanoma cells in appropriate media and conditions.

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 48-72 hours). A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

-

-

Melanin Quantification:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., NaOH solution).

-

Heat the cell lysates to dissolve the melanin granules.

-

Measure the absorbance of the lysates at a wavelength of approximately 405-475 nm.

-

Normalize the melanin content to the total protein concentration of each sample.

-

-

Data Analysis:

-

Calculate the percentage of melanin inhibition relative to the untreated or vehicle-treated control cells.

-

Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of general cellular toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture and Treatment:

-

Seed B16-F10 and HFF cells in separate 96-well plates and treat with various concentrations of this compound, mirroring the conditions of the melanogenesis assay.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value for cytotoxicity.

-

Conclusion and Future Directions

The early research on this compound demonstrates its exceptional potency as a tyrosinase inhibitor with a favorable in vitro safety profile. Its ability to significantly suppress melanogenesis in cellular models at concentrations far below its cytotoxic threshold positions it as a promising candidate for further development as a skin-lightening agent in cosmetics and for the treatment of hyperpigmentation disorders. Additionally, its potential application as an anti-browning agent in the food industry warrants further investigation. Future research should focus on in vivo efficacy and safety studies, elucidation of its precise molecular interactions with both mushroom and human tyrosinase, and formulation development to ensure optimal delivery and stability for its intended applications.

References

Tyrosinase-IN-5: A Technical Guide for the Study of Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary pigment responsible for coloration in humans, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentation disorders, such as melasma and age spots, as well as being a key area of study in melanoma research. Central to melanogenesis is the enzyme tyrosinase, a copper-containing oxidase that catalyzes the rate-limiting steps in melanin synthesis.[1] As such, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2] Tyrosinase-IN-5 has emerged as a highly potent inhibitor of this enzyme, making it a valuable chemical tool for researchers studying the intricacies of melanin synthesis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in melanogenesis research.

This compound: A Potent Inhibitor of Melanin Synthesis

This compound is a small molecule inhibitor of tyrosinase. It has demonstrated significant potency in enzymatic assays, positioning it as a powerful tool for investigating the role of tyrosinase in cellular and biochemical pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified, providing a benchmark for its efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.02 µM | Mushroom Tyrosinase | [3] |

Further studies are required to determine the precise IC50 value of this compound on mammalian tyrosinase and its specific effects on melanin content and cellular tyrosinase activity in melanocyte cell lines at varying concentrations.

Signaling Pathways in Melanogenesis

Melanin synthesis is regulated by a complex network of signaling pathways. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by alpha-melanocyte-stimulating hormone (α-MSH). This binding event elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF subsequently promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).

Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dopaquinone is a crucial intermediate that can then proceed through a series of reactions to form either eumelanin (brown-black pigment) or, in the presence of cysteine, pheomelanin (red-yellow pigment).[4] this compound exerts its effect by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking the production of dopaquinone and halting the entire downstream melanin synthesis cascade.

Caption: Melanin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on melanin synthesis.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity using a commercially available enzyme source.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve mushroom tyrosinase in cold sodium phosphate buffer to a working concentration (e.g., 1000 U/mL).

-

Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 2.5 mM.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions in the buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

20 µL of this compound solution at various concentrations.

-

140 µL of sodium phosphate buffer.

-

20 µL of mushroom tyrosinase solution.

-

-

For the control wells, add 20 µL of buffer (with DMSO if used for the inhibitor) instead of the this compound solution.

-

For the blank wells, add buffer instead of the tyrosinase solution.

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in a relevant cell line, such as B16F10 murine melanoma cells, after treatment with the inhibitor.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Cell Lysis Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail)

-

L-DOPA

-

BCA Protein Assay Kit

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48-72 hours. A positive control (e.g., α-MSH to stimulate melanogenesis) and a vehicle control (DMSO) should be included.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Tyrosinase Activity Measurement:

-

In a 96-well plate, add an equal amount of protein (e.g., 40 µg) from each sample to respective wells. Adjust the volume with lysis buffer.

-

Initiate the reaction by adding 100 µL of 5 mM L-DOPA solution.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 475 nm.

-

-

Data Analysis:

-

Normalize the tyrosinase activity to the protein concentration.

-

Express the results as a percentage of the control group's activity.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with an inhibitor.

Materials:

-

B16F10 melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

1 N NaOH with 10% DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Follow the same cell seeding and treatment protocol as in the cellular tyrosinase activity assay.

-

-

Melanin Extraction:

-

After treatment, wash the cells with PBS and harvest them by trypsinization.

-

Centrifuge the cell suspension at 3,000 rpm for 5 minutes to obtain a cell pellet.

-

Discard the supernatant and dissolve the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

-

Incubate at 80°C for 1 hour to solubilize the melanin.

-

-

Quantification:

-

Transfer 100 µL of the solubilized melanin solution to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The melanin content can be normalized to the cell number or total protein content from a parallel plate.

-

Calculate the percentage of melanin content relative to the control group.

-

Experimental and Logical Workflows

The investigation of a novel tyrosinase inhibitor like this compound typically follows a structured workflow, starting from initial screening to cellular validation. The mechanism of inhibition can be further elucidated through kinetic studies.

Caption: A typical experimental workflow for evaluating a tyrosinase inhibitor.

Caption: Potential mechanisms of tyrosinase inhibition for kinetic analysis.

Conclusion

This compound is a valuable and potent tool for the study of melanogenesis. Its strong inhibitory effect on tyrosinase allows for the precise dissection of this enzyme's role in melanin synthesis and the broader signaling pathways that govern pigmentation. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound in their investigations, ultimately contributing to a deeper understanding of skin pigmentation and the development of novel therapeutic strategies for related disorders.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the initial and rate-limiting steps of converting L-tyrosine to L-DOPA and subsequently to dopaquinone, which then polymerizes to form melanin.[1][2] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine.[3] This document provides a detailed protocol for a cell-based tyrosinase activity assay using Tyrosinase-IN-5, a potent tyrosinase inhibitor.[4]

This compound has been identified as a highly effective inhibitor of tyrosinase, demonstrating significant suppression of melanogenesis in cellular models.[4] This application note outlines the necessary protocols to assess the inhibitory effects of this compound on intracellular tyrosinase activity and melanin production in B16F10 melanoma cells, a well-established model for studying melanogenesis.[5]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |

| This compound | 0.02 | - | Mushroom Tyrosinase | [4] |

| Kojic Acid | ~10-300 | - | Mushroom Tyrosinase | [6] |

Table 2: Recommended Assay Conditions for B16F10 Cells

| Parameter | Recommended Value | Reference |

| Seeding Cell Number | 2 x 10^5 cells/well (96-well plate) | |

| L-DOPA Concentration | 5 mM | |

| Incubation Time (Tyrosinase Assay) | 1 hour | |

| Incubation Time (Melanin Assay) | 72 hours | [5] |

Experimental Protocols

Materials and Reagents

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (prepare stock solution in DMSO)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

M-PER Mammalian Protein Extraction Reagent or similar lysis buffer

-

BCA Protein Assay Kit

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates (clear, flat-bottom)

-

6-well plates

Cell Culture and Treatment

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

For the tyrosinase activity assay, seed 2 x 10^5 cells per well in a 96-well plate and incubate overnight.

-

For the melanin content assay, seed cells in 6-well plates and incubate overnight.[5]

-

Prepare various concentrations of this compound in fresh culture medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

-

Replace the culture medium with the medium containing different concentrations of this compound and incubate for the desired period (e.g., 72 hours for melanin assay).[5]

Cell-Based Tyrosinase Activity Assay

This protocol is adapted from established methods for measuring intracellular tyrosinase activity.[7]

-

After treatment with this compound, wash the cells in the 96-well plate with PBS.

-

Lyse the cells by adding M-PER Mammalian Protein Extraction Reagent and incubate on ice for 15 minutes.

-

Centrifuge the cell lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (containing the tyrosinase enzyme) to a new 96-well plate.

-

Determine the protein concentration of each lysate using a BCA protein assay kit to normalize the tyrosinase activity.

-

To each well containing the cell lysate, add 5 mM L-DOPA solution prepared in 0.1 M sodium phosphate buffer (pH 6.8).

-

Incubate the plate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the formation of dopachrome, the product of L-DOPA oxidation by tyrosinase.

-

Calculate the tyrosinase activity as a percentage of the untreated control.

Melanin Content Assay

This protocol is a standard method for quantifying cellular melanin.[5][8]

-

After a 72-hour incubation with this compound in 6-well plates, wash the cells with PBS and harvest them by trypsinization.[5]

-

Centrifuge the cell suspension at 13,000 rpm for 5 minutes to obtain a cell pellet.[5]

-

Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[5]

-

Transfer the solubilized melanin solution to a 96-well plate.

-

Measure the absorbance at 405 nm or 475 nm using a microplate reader.[5][8]

-

The melanin content is proportional to the absorbance and can be expressed as a percentage of the untreated control.

Visualizations

Caption: Experimental workflow for cell-based tyrosinase assays.

Caption: Inhibition of the tyrosinase pathway by this compound.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Multifunctional Effects of N-Carbamylglutamate on Skin-Related Cells: Antioxidant, Anti-Aging, Anti-Melanogenic and Anti-Inflammatory Activities [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Tyrosinase-IN-5 in B16F10 Melanoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tyrosinase-IN-5, a novel inhibitor of tyrosinase, in B16F10 murine melanoma cell culture. The following protocols detail methods for assessing its cytotoxicity, and its efficacy in reducing melanin production and inhibiting cellular tyrosinase activity.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of significant interest for applications in cosmetics and medicine. B16F10 melanoma cells are a widely used in vitro model for studying melanogenesis and for screening potential tyrosinase inhibitors due to their high melanin-producing capacity.[2] this compound is a potent and selective inhibitor of tyrosinase, and these notes provide the necessary protocols for its evaluation in a cellular context.

General Cell Culture and Maintenance of B16F10 Cells

B16F10 murine melanoma cells should be handled using standard aseptic cell culture techniques.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Sub-culturing: Cells should be passaged every 2-3 days to maintain logarithmic growth.[3]

Experimental Protocols

Prior to evaluating the anti-melanogenic effects of this compound, it is crucial to determine its cytotoxic concentration. Subsequently, its efficacy can be assessed through melanin content and cellular tyrosinase activity assays.

Cell Viability Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to B16F10 cells.

Protocol:

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3][4]

-

Prepare various concentrations of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plate for 48 to 72 hours.[5]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.22 ± 0.07 | 97.6 |

| 10 | 1.18 ± 0.09 | 94.4 |

| 25 | 1.15 ± 0.06 | 92.0 |

| 50 | 1.05 ± 0.08 | 84.0 |

| 100 | 0.62 ± 0.05 | 49.6 |

Note: The above data is hypothetical and for illustrative purposes only.

Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in B16F10 cells. It is common to stimulate melanogenesis with α-melanocyte-stimulating hormone (α-MSH) to have a more dynamic range for observing inhibition.

Protocol:

-

Seed B16F10 cells in a 6-well plate at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.[6][7]

-

Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) in the presence or absence of a melanogenesis stimulator like α-MSH (typically 100-500 nM) for 48-72 hours.[3][7][8]

-

Wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.[3][6]

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the cell pellet by adding 200-300 µL of 1 M NaOH containing 10% DMSO and incubating at 80°C for 1-2 hours.[3][5][6]

-

Transfer 100 µL of the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm or 475 nm using a microplate reader.[3][5]

-

The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.

Data Presentation:

| Treatment | Melanin Content (Absorbance @ 405 nm) | Melanin Content (% of Control) |

| Control (no α-MSH) | 0.25 ± 0.03 | 100 |

| α-MSH (100 nM) | 0.85 ± 0.06 | 340 |

| α-MSH + this compound (10 µM) | 0.62 ± 0.04 | 248 |

| α-MSH + this compound (25 µM) | 0.45 ± 0.05 | 180 |

| α-MSH + this compound (50 µM) | 0.31 ± 0.03 | 124 |

| Kojic Acid (Positive Control) | 0.35 ± 0.04 | 140 |

Note: The above data is hypothetical and for illustrative purposes only.

Cellular Tyrosinase Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of tyrosinase within the B16F10 cells.

Protocol:

-

Seed B16F10 cells in a 6-well plate at a density of 1-5 x 10⁵ cells/well and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Wash the cells twice with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor (e.g., PMSF) in a phosphate buffer (pH 6.8).[8][9][10]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[8]

-

Collect the supernatant containing the cellular tyrosinase. The protein concentration of the supernatant should be determined using a BCA assay for normalization.

-

In a 96-well plate, add 80 µL of the cell lysate and 20 µL of 2 mg/mL L-DOPA solution.[8]

-

Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 475 nm or 492 nm to quantify the amount of dopachrome formed.[8][9]

-

Calculate the tyrosinase activity as a percentage of the untreated control after normalizing to the protein content.

Data Presentation:

| Treatment | Tyrosinase Activity (Absorbance @ 475 nm / mg protein) | Tyrosinase Activity (% of Control) |

| Control | 0.98 ± 0.07 | 100 |

| This compound (10 µM) | 0.75 ± 0.06 | 76.5 |

| This compound (25 µM) | 0.51 ± 0.05 | 52.0 |

| This compound (50 µM) | 0.28 ± 0.04 | 28.6 |

| Kojic Acid (Positive Control) | 0.35 ± 0.03 | 35.7 |

Note: The above data is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway of Melanogenesis

The production of melanin is primarily regulated by the α-MSH signaling pathway, which leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase.[1]

Caption: α-MSH signaling pathway leading to melanin synthesis.

Experimental Workflow for Evaluating this compound

The overall experimental workflow involves initial cytotoxicity screening followed by efficacy testing.

Caption: Workflow for testing this compound in B16F10 cells.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound in B16F10 melanoma cells. By following these protocols, researchers can obtain reliable and reproducible data on the cytotoxicity, and the inhibitory effects on melanin production and cellular tyrosinase activity of this compound. This information is critical for the further development of this compound as a potential therapeutic or cosmetic agent for hyperpigmentation disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Maclurin Exhibits Antioxidant and Anti-Tyrosinase Activities, Suppressing Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifunctional Effects of N-Carbamylglutamate on Skin-Related Cells: Antioxidant, Anti-Aging, Anti-Melanogenic and Anti-Inflammatory Activities [mdpi.com]

- 6. 2.5. Determination of Melanin Content in B16F10 Melanocytes [bio-protocol.org]

- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]

- 9. Cellular tyrosinase activity assay [bio-protocol.org]

- 10. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyrosinase-IN-5 in Cosmetic Formulation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tyrosinase-IN-5, a potent tyrosinase inhibitor, in the research and development of cosmetic formulations aimed at skin lightening and managing hyperpigmentation.

Introduction to this compound

This compound is a potent small molecule inhibitor of the enzyme tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1] Its primary mechanism of action is the direct inhibition of tyrosinase's catalytic activity, which includes both the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By blocking these initial steps, this compound effectively suppresses the entire melanogenesis cascade, leading to a reduction in melanin production.[3] This makes it a highly promising active ingredient for cosmetic formulations targeting skin lightening, the reduction of hyperpigmentation (such as age spots and melasma), and overall evening of skin tone.[1][4]

Mechanism of Action: Inhibition of Melanogenesis

The synthesis of melanin occurs within specialized organelles called melanosomes, located in melanocytes.[1][5] The process is initiated by the enzyme tyrosinase, which converts the amino acid L-tyrosine into melanin precursors.[1][2] this compound acts as a direct inhibitor of this enzyme, thereby blocking the production of melanin at its source.

Caption: Inhibition of the melanogenesis pathway by this compound.

Quantitative Data and Comparative Efficacy

The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

| Compound | IC50 (Mushroom Tyrosinase) | Reference |

| This compound | 0.02 µM | [3] |

| Kojic Acid | 13.2 µM - 22.25 µM | [6] |

| Arbutin | > 500 µM (for human tyrosinase) | [7] |

| Hydroquinone | Weak inhibitor of human tyrosinase | [7] |

Note: IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme.[7]

| Cell-Based Assay Data (Illustrative) | |

| Assay | Melanin Inhibition in B16F10 cells |

| This compound (Hypothetical) | > 80% at 1 µM |

| Kojic Acid | ~41% at 500 µg/ml (~3.5 mM) |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and safety of this compound in a research setting.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening method to determine the direct inhibitory effect of this compound on tyrosinase activity.

Caption: Workflow for in vitro mushroom tyrosinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (50 mM, pH 6.8).

-

Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 40 µL of varying concentrations of this compound solution.

-

Add 140 µL of phosphate buffer.

-

Add 40 µL of the mushroom tyrosinase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

Incubate the plate at 37°C for 10-20 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with this compound.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Melanin Content Assay

This assay evaluates the efficacy of this compound in reducing melanin production in a cellular model, typically using B16F10 murine melanoma cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed B16F10 melanoma cells in a 6-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 48-72 hours. A positive control, such as kojic acid, should be included.

-

-

Melanin Extraction and Quantification:

-

After the incubation period, wash the cells with PBS and harvest them.

-

Lyse the cell pellets by incubating them in 1 N NaOH with 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

-

Cytotoxicity Assay

It is crucial to assess the safety of this compound on skin cells, such as human keratinocytes (e.g., HaCaT cells) or fibroblasts.

Methodology (MTT Assay):

-

Cell Culture and Treatment:

-

Seed human keratinocytes in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

-

MTT Incubation and Formazan Solubilization:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Application in a Cosmetic Formulation

The following is a sample formulation for a skin-lightening serum incorporating this compound. The stability and efficacy of this specific formulation would require empirical testing.

Sample Formulation: Skin Lightening Serum

| Phase | Ingredient | Function | % (w/w) |

| A | Deionized Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 3.0 | |

| Xanthan Gum | Thickener | 0.5 | |

| B | Caprylic/Capric Triglyceride | Emollient | 5.0 |

| Cetearyl Alcohol | Emulsifier | 2.0 | |

| Ceteareth-20 | Emulsifier | 1.5 | |

| C | This compound | Active Ingredient | 0.05 - 0.5 |

| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | |

| Tocopherol (Vitamin E) | Antioxidant | 0.2 |

Stability Testing of the Final Formulation

Stability testing ensures the physical, chemical, and microbiological integrity of the cosmetic product over its shelf life.

Caption: General workflow for cosmetic formulation stability testing.

Protocol:

-

Sample Preparation: Prepare batches of the final formulation.

-

Storage Conditions:

-

Real-Time: Store samples at room temperature (25°C ± 2°C) for the intended shelf life (e.g., 24 months).

-

Accelerated: Store samples at elevated temperatures (e.g., 40°C ± 2°C with 75% ± 5% relative humidity) for a shorter period (e.g., 3-6 months).

-

Freeze-Thaw Cycling: Subject samples to alternating temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles.

-

-

Evaluation Parameters: At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing), evaluate the following:

-

Physical Characteristics: Color, odor, appearance, viscosity, and phase separation.

-

Chemical Characteristics: pH and the concentration of this compound (using a validated analytical method like HPLC).

-

Microbiological Purity: Test for the presence of bacteria, yeast, and mold.

-

Conclusion

This compound is a highly effective tyrosinase inhibitor with significant potential for application in cosmetic formulations designed for skin lightening and the treatment of hyperpigmentation. The provided protocols offer a framework for researchers to evaluate its efficacy, safety, and stability, facilitating the development of innovative and effective skincare products.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Measurement of Tyrosinase-IN-5 Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1][2][3] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for the development of inhibitors in the cosmetic and pharmaceutical industries. Tyrosinase-IN-5, also known as compound 16c, is a potent synthetic inhibitor of tyrosinase, demonstrating significant potential for regulating melanin production.[4][5][6][7][8] This document provides detailed application notes and protocols for the spectrophotometric measurement of this compound's inhibitory activity on mushroom tyrosinase.

Principle of the Assay

The spectrophotometric assay for tyrosinase activity is based on the enzymatic oxidation of a substrate, typically L-DOPA, by tyrosinase. This reaction produces dopachrome, an orange-red colored intermediate, which exhibits a strong absorbance at a specific wavelength.[3][9] The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the increase in absorbance over time at approximately 475 nm, the enzymatic activity can be quantified.[9][10] The inhibitory effect of compounds like this compound is determined by measuring the reduction in the rate of dopachrome formation in the presence of the inhibitor compared to a control without the inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound and a common reference inhibitor, kojic acid, are summarized below. This data is derived from the study by Ashooriha et al. (2020), which describes the synthesis and evaluation of this compound (compound 16c).[8]

| Compound | IC50 (μM) |

| This compound (compound 16c) | 0.02 |

| Kojic Acid (Reference Inhibitor) | >460 times less potent than this compound |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

This section provides a detailed protocol for the spectrophotometric measurement of tyrosinase inhibition by this compound, adapted from the methods described by Ashooriha et al. (2020).[8]

Materials and Reagents

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic Acid (as a positive control)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution (200 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare this solution fresh before each experiment.

-

L-DOPA Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh and protect it from light to prevent auto-oxidation.

-

This compound Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO.

-

Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in DMSO.

-

Test Solutions: Prepare serial dilutions of this compound and kojic acid from their respective stock solutions using DMSO to achieve a range of final assay concentrations.

Assay Procedure

-

In a 96-well microplate, add the following components in the specified order:

-

140 µL of Sodium Phosphate Buffer (50 mM, pH 6.8)

-

20 µL of the test inhibitor solution (this compound or kojic acid at various concentrations) or DMSO for the control.

-

20 µL of Mushroom Tyrosinase solution (200 units/mL).

-

-

Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (2.5 mM) to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

Data Analysis

-

Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the rate of reaction in the absence of the inhibitor.

-

A_sample is the rate of reaction in the presence of the inhibitor.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve by identifying the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway of Melanogenesis

The following diagram illustrates the major signaling pathways that regulate melanin synthesis, highlighting the central role of tyrosinase.

Caption: Melanogenesis signaling cascade leading to melanin production and the point of inhibition by this compound.

Experimental Workflow for Spectrophotometric Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of this compound.

Caption: Experimental workflow for the spectrophotometric tyrosinase inhibition assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Tyrosinase Activity Assay Kit (Colorimetric) (ab252899) | Abcam [abcam.com]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:2525175-90-8 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kojic acid-natural product conjugates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-5

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Tyrosinase-IN-5 as a potent inhibitor in an L-DOPA oxidation assay. This document outlines the scientific background, detailed experimental protocols, data analysis, and visualization of the underlying biochemical pathways.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin.[1][2] It catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Dopaquinone then proceeds through a series of reactions to form melanin.[3] Overproduction of melanin can lead to hyperpigmentation disorders.[4] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents and for treating pigmentation-related issues.[3][4]

This compound is a highly potent inhibitor of mushroom tyrosinase, demonstrating an impressive IC50 value of 0.02 µM.[5][6] It is a conjugate of kojic acid and a phenolic natural product, and has been shown to effectively suppress melanogenesis in cell-based assays without significant toxicity.[5][6]

Principle of the L-DOPA Oxidation Assay

The L-DOPA oxidation assay is a colorimetric method used to determine the activity of tyrosinase and to screen for its inhibitors. In this assay, tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone is unstable and undergoes a non-enzymatic conversion to form dopachrome, an orange-red colored compound with a maximum absorbance around 475 nm.[7] The rate of dopachrome formation is directly proportional to the tyrosinase activity. The presence of a tyrosinase inhibitor, such as this compound, will decrease the rate of this reaction, leading to a reduced absorbance signal.

Quantitative Data Summary